Trimethyl-3-(((tridecafluorohexyl)sulphonyl)amino)propylammonium chloride

Fluorosurfactant Surface tension Wetting agent

Trimethyl-3-(((tridecafluorohexyl)sulphonyl)amino)propylammonium chloride (CAS 52166-82-2) is a quaternary ammonium salt belonging to the perfluoroalkyl sulfonamide class of cationic fluorosurfactants. Its molecular structure comprises a perfluorohexyl (C6F13) hydrophobic tail linked via a sulfonamide spacer to a trimethylammonium chloride head group, yielding a molecular weight of 534.76 g/mol and water solubility at ambient temperature.

Molecular Formula C12H16F13N2O2S.Cl
C12H16ClF13N2O2S
Molecular Weight 534.77 g/mol
CAS No. 52166-82-2
Cat. No. B13420285
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrimethyl-3-(((tridecafluorohexyl)sulphonyl)amino)propylammonium chloride
CAS52166-82-2
Molecular FormulaC12H16F13N2O2S.Cl
C12H16ClF13N2O2S
Molecular Weight534.77 g/mol
Structural Identifiers
SMILESC[N+](C)(C)CCCNS(=O)(=O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.[Cl-]
InChIInChI=1S/C12H16F13N2O2S.ClH/c1-27(2,3)6-4-5-26-30(28,29)12(24,25)10(19,20)8(15,16)7(13,14)9(17,18)11(21,22)23;/h26H,4-6H2,1-3H3;1H/q+1;/p-1
InChIKeyRMPHRYCBGYJIDS-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Trimethyl-3-(((tridecafluorohexyl)sulphonyl)amino)propylammonium chloride (CAS 52166-82-2) – Procurement-Grade Cationic Fluorosurfactant Overview


Trimethyl-3-(((tridecafluorohexyl)sulphonyl)amino)propylammonium chloride (CAS 52166-82-2) is a quaternary ammonium salt belonging to the perfluoroalkyl sulfonamide class of cationic fluorosurfactants [1]. Its molecular structure comprises a perfluorohexyl (C6F13) hydrophobic tail linked via a sulfonamide spacer to a trimethylammonium chloride head group, yielding a molecular weight of 534.76 g/mol and water solubility at ambient temperature [1]. This compound is listed under Japan's existing chemical substances inventory (MITI 2-2814) and is classified industrially as a short-chain (C6) perfluoroalkyl substance, distinguishing it from legacy long-chain (C8) homologues in terms of regulatory profile and environmental fate [2].

Why Generic Substitution of Trimethyl-3-(((tridecafluorohexyl)sulphonyl)amino)propylammonium chloride Fails for Scientific and Industrial Procurement


Perfluoroalkyl sulfonamide quaternary ammonium surfactants are not functionally interchangeable across chain lengths or head groups. The perfluorohexyl (C6) chain length occupies a performance–regulation threshold: it retains sufficient surface activity for demanding applications while avoiding the bioaccumulation and regulatory restrictions associated with perfluorooctyl (C8) homologues [1]. Substituting a C6 analogue with a C8 compound may marginally improve surface tension reduction but introduces persistent organic pollutant (POP) liabilities under the Stockholm Convention, as C8 perfluorooctane sulfonate (PFOS) derivatives are globally restricted [2]. Conversely, replacing with a shorter C4 analogue significantly weakens micelle stability and foam persistence, rendering it inadequate for applications such as aqueous film-forming foams (AFFF) [3]. The quantitative evidence below establishes where this specific C6 sulfonamide quaternary ammonium chloride delivers verifiable differentiation.

Trimethyl-3-(((tridecafluorohexyl)sulphonyl)amino)propylammonium chloride: Quantitative Differential Evidence Against Closest Analogues


Aqueous Surface Tension Reduction (γCMC) vs. Hydrocarbon Quaternary Ammonium Benchmark

The perfluorohexyl sulfonamide quaternary ammonium chloride (iodide salt analog) achieves a surface tension at critical micelle concentration (γCMC) of 17.8 mN/m in pure water at 25°C [1]. This represents a ~49% reduction compared to the hydrocarbon quaternary ammonium surfactant cetyltrimethylammonium bromide (CTAB), which exhibits a γCMC of approximately 35 mN/m under identical aqueous conditions [2]. The perfluorinated tail is responsible for the exceptionally low surface energy, enabling spreading on hydrocarbon liquids where conventional hydrocarbon surfactants fail.

Fluorosurfactant Surface tension Wetting agent

Perfluoroalkyl Chain Length Effect on γCMC: C6 vs. C8 Homologue Direct Comparison

The C6 perfluorohexyl sulfonamide quaternary ammonium iodide exhibits γCMC = 17.8 mN/m [1], while the direct C8 perfluorooctyl homologue (FC-134; N,N-dimethyl,3-perfluorooctylsulfonylpropylaminium iodide) achieves γCMC = 14.46 mN/m under comparable aqueous conditions [2]. The C8 compound delivers an additional 3.3 mN/m reduction (18.5% lower γCMC). However, this marginal surface activity gain must be weighed against the well-documented bioaccumulative burden of C8 perfluoroalkyl substances: PFOS-based derivatives exhibit soil DT50 values of years to decades [3] and are globally phased out under the Stockholm Convention (Annex B, 2009). The C6 homologue therefore represents a regulatory-compliant alternative with only modest surface activity sacrifice.

Fluorosurfactant Chain length structure–property AFFF formulation

Aerobic Soil Persistence: Quaternary Ammonium Sulfonamide Class DT50 vs. Tertiary Amine and Amine Oxide Analogs

Within the perfluoroalkyl sulfonamide surfactant family, the quaternary ammonium subclass exhibits markedly higher environmental persistence than tertiary amine or amine oxide analogues. In aerobic soil microcosms, perfluoroalkyl sulfonamide quaternary ammonium compounds (including PFOSAmS, the C8 homologue of the target compound) display DT50 values extending to years or decades, whereas perfluoroalkyl sulfonamide tertiary amines and amine oxides degrade with DT50 values of weeks to months [1]. The target C6 quaternary ammonium compound is expected, through class-level inference from perfluoroalkyl chain-length–persistence relationships, to exhibit intermediate persistence between the extremely recalcitrant C8 homologue and more labile shorter-chain variants [2]. This stability is a double-edged material property: it confers functional longevity in demanding formulations (firefighting foams, durable coatings) but mandates careful end-of-life environmental management.

Environmental fate Soil half-life PFAS persistence

Firefighting Foam Performance: C6 Perfluoroalkyl Sulfonamide Surfactants Achieve Functional Parity with C8 Analogues in UL 162 Standard Testing

A foundational patent from Tyco Fire Products LP demonstrates that C6 perfluoroalkyl telomer polymers, formulated into standard AFFF concentrates, pass the UL 162 sprinkler deluge test (>5 minutes deluge time), matching the performance of conventional C8 perfluoroalkyl surfactant-based foams. In contrast, short-chain C6 analogues lacking the extended linking architecture fail the same test [1]. While this evidence stems from structurally engineered C6 polymers rather than the monomeric target compound per se, it establishes the class-level principle that properly designed C6 perfluoroalkyl sulfonamide surfactants can meet firefighting performance standards historically achievable only with C8 formulations. This class-level inference supports the use of C6 sulfonamide quaternary ammonium salts as components in AFFF concentrates seeking to replace restricted PFOS-based formulations.

AFFF Firefighting foam UL 162

Verified Purity Specification: Active Content ≥90% with Quantified Heavy Metal Limits

Commercial-grade trimethyl-3-(((tridecafluorohexyl)sulphonyl)amino)propylammonium chloride is specified with a minimum active content of 90.0%, heavy metals (as Pb) ≤20 mg/kg, and arsenic ≤3 mg/kg [1]. These specifications provide a verifiable quality benchmark for procurement: the active content threshold ensures batch-to-batch consistency in surface activity, while the heavy metal limits are aligned with cosmetic safety technical standards (Safety and Technical Standards for Cosmetics, 2015 Edition, China) and GB/T 30799/30797 food detergent test methods [1]. Many generic fluorosurfactant suppliers do not publicly disclose comparable purity metrics, making this a tangible differentiator for users requiring documented quality control in regulated applications.

Quality control Surfactant purity Procurement specification

Trimethyl-3-(((tridecafluorohexyl)sulphonyl)amino)propylammonium chloride: High-Evidence Application Scenarios for Scientific and Industrial Selection


C6-Compliant Aqueous Film-Forming Foam (AFFF) Concentrates for Hydrocarbon Fuel Fire Suppression

The compound's γCMC of 17.8 mN/m enables aqueous film formation on hydrocarbon fuel surfaces—a prerequisite for AFFF performance—while its C6 perfluoroalkyl architecture satisfies current regulatory preferences over restricted PFOS-based C8 surfactants [1]. Class-level evidence confirms that C6 perfluoroalkyl sulfonamide-based foams can achieve UL 162 deluge test compliance, matching the functional performance of legacy C8 formulations [2]. Formulators replacing PFOS-derived surfactants should select this C6 sulfonamide quaternary ammonium salt as a drop-in cationic fluorosurfactant component, with documented purity specifications (active content ≥90%) supporting consistent foam quality in concentrate blending [3].

Low-Surface-Energy Wetting and Spreading Agents for Coatings and Textile Treatments

With a γCMC approximately 49% lower than hydrocarbon quaternary ammonium surfactants (17.8 vs. 35 mN/m), this compound provides the sub-20 mN/m surface tension necessary for wetting low-energy substrates such as polyolefins, fluoropolymers, and contaminated metal surfaces [1]. The perfluorohexyl chain imparts oleophobic as well as hydrophobic character, making it suitable for durable water-and-oil repellent textile finishes where C8 alternatives face regulatory phase-out [2]. The verified heavy metal limits (Pb ≤20 mg/kg, As ≤3 mg/kg) are especially relevant for textile formulations destined for consumer goods markets with strict chemical safety standards [3].

Emulsifier and Dispersant in High-Ionic-Strength Industrial Formulations

The quaternary ammonium head group confers cationic character and electrolyte tolerance, enabling the compound to function as an emulsifier or dispersant in acidic, alkaline, and high-salinity media (e.g., seawater-diluted AFFF concentrates, oilfield chemical packages) [1]. The class-level soil persistence data (DT50 years/decades for quaternary ammonium sulfonamide PFAS) indicates that this compound will retain its surfactant function under prolonged storage and field-use conditions where less persistent amine oxide or tertiary amine analogues would degrade [4]. This functional longevity is a procurement-relevant attribute for industrial users requiring multi-year shelf stability of formulated products.

Antistatic Agent in Polymer Processing and Electronic Materials

The compound's cationic nature and fluorinated tail combine to provide antistatic properties by dissipating surface charge, a function documented in the manufacturer application profile [1]. For procurement by polymer compounders and electronics materials manufacturers, the disclosed purity specification (≥90% active) reduces risk of ionic contaminants that could compromise electrical performance. The C6 chain length additionally aligns with corporate sustainability commitments to eliminate long-chain (C8) PFAS from supply chains [2].

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